molecular formula C15H20N2O B7904295 2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one

2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B7904295
M. Wt: 244.33 g/mol
InChI Key: XTFHTONEBIPPKW-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one (CAS: 79139-59-6) is a spirocyclic compound with the molecular formula C₁₅H₂₀N₂O and a molecular weight of 244.33 g/mol . It is primarily used as a laboratory chemical and intermediate in the synthesis of pharmaceutical compounds. The compound’s spiro architecture—a fused bicyclic system with a ketone group—confirms structural rigidity, which is advantageous for targeting biological receptors with high specificity.

Safety data indicate hazards such as acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . These properties necessitate careful handling in industrial and research settings.

Properties

IUPAC Name

2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-17-11-13(12-5-3-2-4-6-12)15(14(17)18)7-9-16-10-8-15/h2-6,13,16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFHTONEBIPPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C1=O)CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of Lewis Acids

BF₃·OEt₂ in the Prins/pinacol method stabilizes carbocation intermediates, enhancing cyclization rates. Substituting BF₃ with FeCl₃ reduces yields by 20%, underscoring the importance of acid strength.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve reaction kinetics in multi-step syntheses but complicate purification. Non-polar solvents like toluene favor Rh-catalyzed reactions by stabilizing metal complexes.

Temperature Control

Low temperatures (−20°C) in Prins reactions minimize side reactions, while Rh-catalyzed processes require elevated temperatures (80°C) to overcome activation barriers.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized spirocyclic compounds .

Scientific Research Applications

2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one involves inhibition of kinase activity, particularly receptor interaction protein kinase 1 (RIPK1). By blocking the activation of the necroptosis pathway, this compound shows therapeutic potential in treating various inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2,8-diazaspiro[4.5]decan-1-one scaffold is highly modular, allowing diverse substitutions that influence pharmacological activity, solubility, and selectivity. Below is a comparative analysis of key derivatives:

Structural Modifications and Substituent Effects

Table 1: Key Derivatives of 2,8-Diazaspiro[4.5]decan-1-one
Compound Name (CAS) Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one (79139-59-6) Methyl at position 2, phenyl at position 4 244.33 Laboratory intermediate, rigid scaffold
CCT251545 (LM-3773) (1661839-45-7) 3-Chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl 449.91* WNT signaling inhibitor (IC₅₀ = 6 nM)
8-(3-Bromo-5-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one (N/A) Bromo and chloro on pyridine ring 347.65* Intermediate for Suzuki-Miyaura cross-coupling
2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one HCl (1363405-90-6) Cyclopropylphenyl group, hydrochloride salt 306.83 Pharmaceutical intermediate (improved solubility)
2-Propyl-2,8-diazaspiro[4.5]decan-1-one (1895608-59-9) Propyl group at position 2 196.30 Research chemical (purity ≥95%)
2-Benzyl-2,8-diazaspiro[4.5]decan-1-one HCl (1070166-08-3) Benzyl group, hydrochloride salt 280.79 Potential CNS-targeting agent

*Calculated based on molecular formulas from referenced evidence.

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the pyridine ring enhance binding affinity to kinases .
  • High-Throughput Synthesis : Microwave-assisted reactions (e.g., ) reduce reaction times from days to hours, accelerating drug discovery pipelines .
  • Therapeutic Potential: Compounds like 87 () with indazole moieties show improved cellular permeability, highlighting their suitability for CNS targets .

Biological Activity

2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one is a compound characterized by its unique spirocyclic structure, which has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C15H20N2O
  • Molecular Weight : 248.34 g/mol
  • CAS Number : 1198286-93-9

Recent studies have indicated that derivatives of 2,8-diazaspiro[4.5]decan-1-one exhibit significant inhibitory effects on receptor-interacting protein kinase 1 (RIPK1), a crucial regulator in necroptosis—a form of programmed cell death associated with various inflammatory diseases. The inhibition of RIPK1 can potentially lead to therapeutic applications in conditions such as neurodegenerative diseases and cancer.

Anti-inflammatory Effects

Research has shown that compounds derived from 2,8-diazaspiro[4.5]decan-1-one can inhibit necroptosis effectively. For instance, one study identified a derivative with an IC50 value of 92 nM against RIPK1, demonstrating its potential as a lead compound for developing anti-inflammatory drugs .

Anticancer Properties

The spirocyclic structure of this compound has been linked to anticancer activity. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines more effectively than traditional chemotherapeutics like bleomycin . The structural optimization of these compounds has led to enhanced cytotoxicity against various tumor cells.

Case Studies

StudyFindings
Study 1 A derivative exhibited significant anti-necroptotic effects in U937 cells, indicating potential for treating inflammatory diseases .
Study 2 Compounds showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to bleomycin, suggesting effectiveness against specific cancers .
Study 3 The spirocyclic structure was found to enhance binding affinity to target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

The efficacy of this compound derivatives is heavily influenced by their structural characteristics. The presence of nitrogen atoms within the spirocyclic framework is optimal for activity against RIPK1 and other targets involved in cell proliferation and apoptosis.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one, and how can intermediates be characterized?

The compound is typically synthesized via multi-step organic reactions, including spirocyclization and functional group modifications. Key intermediates like tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 752234-60-9) are often protected using Boc groups to enhance stability during synthesis . Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm spirocyclic structure and substituent positions.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment using a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) .
  • Mass Spectrometry (MS) : To verify molecular weight (244.33 g/mol) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is classified under GHS as:

  • H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory tract irritation) .
    Recommended precautions:
  • Use fume hoods and personal protective equipment (PPE) during synthesis.
  • Store in airtight containers at room temperature (RT) to avoid degradation .
  • In case of exposure, rinse affected areas with water and consult a physician immediately .

Advanced Research Questions

Q. How can researchers evaluate the compound’s inhibitory activity against RIPK1 kinase, and what experimental models are appropriate?

The compound acts as a potent RIPK1 inhibitor, blocking necroptosis by targeting the kinase domain . Methodologies include:

  • In vitro kinase assays : Measure IC50 values using recombinant RIPK1 and ATP-competitive substrates.
  • Cell-based necroptosis models : Use TNF-α-treated HT-29 cells to assess inhibition of MLKL phosphorylation .
  • Structure-activity relationship (SAR) studies : Modify the phenyl or methyl groups to optimize binding affinity. Derivatives like 8-methyl-2,8-diazaspiro[4.5]decan-3-one show enhanced stability and specificity .

Q. What crystallographic strategies are effective for resolving the compound’s 3D structure, and how can data contradictions be addressed?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve spirocyclic conformations. Note that SHELX is robust for small-molecule structures but may require manual adjustment for disordered atoms .
  • Data contradiction resolution : If electron density maps suggest multiple conformers, employ twin refinement (e.g., using TWINLAW in SHELXL) or high-resolution synchrotron data to reduce ambiguity .

Q. How does the compound’s pharmacokinetic profile influence its therapeutic potential, and what optimization strategies exist?

  • Stability : The compound maintains inhibitory activity under standard lab conditions but may degrade in acidic environments. Use deuterated solvents in stability studies to track degradation pathways .
  • Transport mechanisms : Interaction with cellular transporters (e.g., organic cation transporters) affects tissue distribution. Modify logP values (experimentally ~1.34) to enhance blood-brain barrier penetration .
  • In vivo models : Administer the compound in rodent models of neurodegenerative diseases to assess bioavailability and efficacy .

Methodological Challenges

Q. How can researchers reconcile discrepancies in biological activity data between structural analogs?

  • Analytical consistency : Ensure purity (>95%) via HPLC and confirm stereochemistry using chiral columns .
  • Biological replication : Use orthogonal assays (e.g., SPR for binding kinetics alongside kinase activity assays) to validate results. For example, analogs with chlorine substitutions (e.g., 8-[2-azanyl-3-chloranyl-pyridin-4-yl] derivatives) may show variable potency due to steric effects .

Q. What computational tools are suitable for predicting the compound’s binding modes with RIPK1?

  • Molecular docking : Use AutoDock Vina or Gypsum-DL to model interactions with RIPK1’s active site (PDB: 5Y8 ligand as a reference) .
  • MD simulations : Run GROMACS simulations to assess stability of the spirocycle in the hydrophobic pocket .

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